(2-Benzenesulfonylamino-acetylamino)acetic acid
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Overview
Description
(2-Benzenesulfonylamino-acetylamino)acetic acid is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a benzenesulfonyl group and an acetylamino group attached to an acetic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid typically involves the reaction of benzenesulfonyl chloride with glycine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:
Reaction of benzenesulfonyl chloride with glycine: This step involves the formation of a benzenesulfonylamino intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Benzenesulfonylamino-acetylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution reactions: Various nucleophiles can be used to substitute the benzenesulfonyl group, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(2-Benzenesulfonylamino-acetylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzenesulfonylamino-acetylamino)acetic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
N-(Phenylsulfonyl)glycine: Similar structure but lacks the acetylamino group.
N-(Phenylsulfonyl)alanine: Contains an alanine backbone instead of glycine.
N-(Phenylsulfonyl)valine: Contains a valine backbone.
Uniqueness
(2-Benzenesulfonylamino-acetylamino)acetic acid is unique due to the presence of both benzenesulfonyl and acetylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups are required .
Properties
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQUKPFIGVVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364598 |
Source
|
Record name | N-(Benzenesulfonyl)glycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389070-77-3 |
Source
|
Record name | N-(Benzenesulfonyl)glycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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